1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine
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Overview
Description
1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications . This compound, in particular, has shown potential in various scientific research fields due to its unique structure and properties.
Preparation Methods
The synthesis of 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone . The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in antimicrobial and anticancer research.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with biopolymers in the living system, which allows them to exert their biological effects . The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Albendazole: Another anthelmintic agent with a broad spectrum of activity.
Properties
IUPAC Name |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPQQYAYITNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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